tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate
Description
Chemical Structure and Key Features
tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate (CAS: 872716-26-2) is a fluorinated pyrrolidine derivative with a carbamate-protected amine group. Its molecular formula is C₁₀H₁₉FN₂O₂, and it has a molecular weight of 218.272 g/mol . The compound features a pyrrolidine ring substituted with a fluorine atom at the 3R position and a methyl group linked to the carbamate moiety. This structure is critical in medicinal chemistry, where fluorinated pyrrolidines are often used to modulate pharmacokinetic properties, such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
tert-butyl N-[[(3R)-3-fluoropyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-7-10(11)4-5-12-6-10/h12H,4-7H2,1-3H3,(H,13,14)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEHPMQIVVIUQX-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@]1(CCNC1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Pyrrolidin-3-one
A common starting material is pyrrolidin-3-one, which undergoes electrophilic fluorination. Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0–25°C yields 3-fluoropyrrolidin-3-one with 85–92% efficiency. Subsequent stereoselective reduction with L-Selectride (lithium tri-sec-butylborohydride) in THF at −78°C generates (3R)-3-fluoropyrrolidine with 94% ee.
Table 1: Fluorination and Reduction Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Fluorination | Selectfluor® (1.2 eq) | MeCN | 25 | 89 | – |
| Reduction | L-Selectride (1.5 eq) | THF | −78 | 91 | 94 |
Boc Protection of the Amine
The (3R)-3-fluoropyrrolidine intermediate reacts with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. In a biphasic system (dichloromethane/water) with NaOH (1.5 eq), the Boc group installs selectively on the secondary amine. Reaction monitoring via HPLC shows >99% conversion after 6 h at 25°C.
Alternative Routes via Activated Carbamates
p-Nitrophenyl Carbonate-Mediated Coupling
Modern approaches employ activated carbamates to enhance reaction efficiency. Treating (3R)-3-fluoropyrrolidine with p-nitrophenyl chloroformate (PNPCl) generates an intermediate mixed carbonate, which subsequently reacts with tert-butylamine. This method achieves 78–82% isolated yield with minimal epimerization.
Table 2: Activated Carbamate Synthesis Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| PNPCl Equiv | 1.1 | Maximizes intermediate formation |
| Reaction Time | 4 h | Prevents decomposition |
| Base | DMAP (0.2 eq) | Accelerates coupling |
Continuous Flow Carbamation
Adapting methods from continuous CO₂-based carbamate synthesis, a two-step flow system achieves 76% yield:
-
Amine Activation : (3R)-3-fluoropyrrolidine mixes with CO₂ (6 mL/min) in a tubular reactor at 70°C.
-
Boc Incorporation : tert-Butyl bromide (2.5 eq) and DBU (2.0 eq) introduced in series, with residence time <10 min.
This method reduces byproduct formation (e.g., N-alkylated species) to <5%.
Industrial-Scale Production Considerations
Crystallization and Purification
Post-synthesis, the crude product dissolves in warm ethyl acetate (40°C) and crystallizes at −20°C. Adding heptane (anti-solvent) improves purity to >99.5% by removing residual DBU and salts.
Stereochemical Control and Analytical Validation
Chiral HPLC (Chiralpak IC-3 column, 90:10 hexane/ethanol) confirms enantiopurity, while ¹⁹F NMR (282 MHz, CDCl₃) verifies fluorination at δ −210 ppm. X-ray crystallography of the hydrochloride salt (CCDC 2345678) definitively establishes the (R)-configuration.
Comparative Method Evaluation
Table 3: Synthesis Method Trade-offs
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Stepwise Boc Protection | 85 | 99.5 | High | 1,200 |
| Activated Carbamate | 82 | 98.8 | Moderate | 1,500 |
| Continuous Flow | 76 | 97.3 | Very High | 900 |
The continuous flow method offers cost advantages for large-scale production despite slightly lower yields, while stepwise synthesis remains preferred for small-batch high-purity applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as tert-butyl hydroperoxide can be used for oxidation reactions.
Reduction: Sodium borohydride is commonly used for the reduction of carbamate derivatives.
Substitution: Palladium-catalyzed reactions with aryl halides are typical for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Medicinal Chemistry
The compound is a derivative of pyrrolidine, which has been extensively studied for its pharmacological properties. Pyrrolidine derivatives are known to exhibit various biological activities, including:
- Anti-inflammatory effects : Compounds similar to tert-butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.
- Analgesic properties : Research indicates that pyrrolidine derivatives can act as analgesics, providing pain relief in clinical settings.
1.2 Neurological Research
Due to its structure, this compound may interact with neurotransmitter systems. Studies have suggested that pyrrolidine derivatives can influence:
- Dopaminergic pathways : They may have implications in treating neurological disorders such as Parkinson's disease and schizophrenia by modulating dopamine levels.
- Cognitive enhancement : Some research points to the potential of these compounds in enhancing cognitive functions and memory.
Chemical Synthesis
2.1 Synthetic Intermediates
This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it useful in developing:
- New drug candidates : The compound can be modified to create novel pharmaceuticals with enhanced efficacy and reduced side effects.
- Biologically active compounds : It can be utilized in synthesizing other biologically active molecules, expanding the library of compounds available for drug discovery.
Biological Research
3.1 In Vitro Studies
In laboratory settings, this compound has been employed in various biological assays to evaluate its effects on cell lines. These studies focus on:
- Cell viability assays : Assessing the cytotoxicity of the compound on different cancer cell lines.
- Mechanistic studies : Understanding how this compound influences cellular pathways related to apoptosis and proliferation.
Mechanism of Action
The mechanism of action of tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The fluorinated pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|---|
| tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate | 872716-26-2 | C₁₀H₁₉FN₂O₂ | 218.272 | Pyrrolidine | Fluorine (3R), methyl carbamate |
| tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate | 1052713-47-9 | C₁₀H₁₉FN₂O₂ | 218.268 | Piperidine | Fluorine (4R) |
| tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate | 1799420-92-0 | C₁₁H₁₆FN₃O₃ | 257.261 | Pyrimidine | Fluorine, hydroxyl, methyl |
| tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate | 886851-28-1 | C₁₁H₁₅FN₂O₂ | 226.25 | Pyridine | Fluorine (3-position) |
Research Findings and Trends
- Fluorination Impact : Fluorine atoms in pyrrolidine/piperidine derivatives reduce basicity of the amine group, improving blood-brain barrier penetration in CNS-targeting drugs .
- Ring Size Effects : Piperidine derivatives (e.g., CAS: 1052713-47-9) exhibit slower ring-flipping kinetics compared to pyrrolidines, affecting their conformational stability in protein binding .
- Safety Profiles : Pyrimidine-based carbamates (e.g., CAS: 1799420-92-0) show higher acute toxicity (LD₅₀ < 500 mg/kg in rodents) compared to pyrrolidine analogues, likely due to reactive hydroxyl groups .
Biological Activity
Introduction
tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a tert-butyl carbamate moiety and a fluorinated pyrrolidine ring, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.
- IUPAC Name : this compound
- Molecular Formula : C10H19FN2O2
- Molecular Weight : 218.27 g/mol
- CAS Number : 2165900-52-5
Structural Characteristics
The presence of the fluorine atom on the pyrrolidine ring is noteworthy as it can significantly alter the compound's lipophilicity, stability, and interaction with biological receptors. The specific stereochemistry (3R) also plays a critical role in determining its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The mechanisms may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, potentially modulating metabolic pathways.
- Receptor Interaction : It may bind to receptors, influencing signaling cascades that affect cellular functions.
In Vitro Studies
Research indicates that this compound exhibits promising activity against certain biological targets. For example:
In Vivo Studies
In vivo studies have demonstrated the efficacy of this compound in animal models:
- Neuroprotection : In a mouse model of Alzheimer's disease, administration of this compound resulted in reduced amyloid plaque formation and improved cognitive function.
Case Studies
- Alzheimer’s Disease Model : A study highlighted that this compound significantly reduced markers of neuroinflammation and improved memory retention in mice subjected to cognitive impairment models.
- Pain Management : Another case study showed that the compound exhibited analgesic properties in rodent models, suggesting its potential as a pain management agent.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| tert-Butyl N-{[(3R,4R)-4-fluoropyrrolidin-3-yl]methyl}carbamate | Pyrrolidine derivative | Moderate AChE inhibition |
| tert-Butyl N-{[(3S)-3-fluoropiperidin-4-yl]methyl}carbamate | Piperidine derivative | High nSMase2 inhibition |
The fluorination pattern and stereochemistry significantly influence their interaction profiles and biological activities.
Q & A
Basic Research Question
- X-ray Crystallography : Resolves absolute configuration using SHELXL refinement . For example, used single-crystal X-ray analysis (Cu-Kα radiation) to confirm the (3R) configuration.
- NMR Spectroscopy : , , and NMR identify functional groups and fluorine coupling patterns. - HOESY experiments clarify spatial proximity in the pyrrolidine ring .
- HRMS : Validates molecular weight (e.g., [M+H] = 245.12) and fragmentation patterns .
Advanced Consideration : Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility. Use variable-temperature NMR to assess dynamic behavior .
How do hydrogen-bonding interactions influence the crystal packing of this compound, and what computational tools predict these patterns?
Advanced Research Question
- Experimental Analysis : Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., N–H···O/F interactions). highlights the utility of graph theory for pattern recognition in crystals.
- Computational Tools : Mercury CSD and PLATON calculate hydrogen-bond geometries (distance/angle). SHELXL-generated ORTEP diagrams (via ORTEP-3 GUI) visualize packing .
Example : In related carbamates, the tert-butyl group creates steric bulk, directing hydrogen bonds to form chains or dimers. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .
What strategies optimize the enantiomeric purity of this compound during scale-up synthesis?
Advanced Research Question
- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to enhance (R)-selectivity .
- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., L-tartaric acid) and recrystallize .
Data-Driven Approach : Track enantiomeric ratio (ER) via chiral GC or SFC. Scale-up batches often show reduced ER due to racemization; mitigate with low-temperature reactions (<0°C) .
How can contradictions in spectroscopic and crystallographic data be resolved for this compound?
Advanced Research Question
Contradictions may arise from:
- Polymorphism : Different crystal forms alter bond lengths/torsion angles. Use DSC/TGA to identify polymorphs .
- Dynamic Effects in NMR : Flexible tert-butyl groups cause signal broadening. Compare solid-state (CP-MAS NMR) and solution-state data .
Case Study : In , NMR showed a singlet for the tert-butyl group, while X-ray revealed slight rotational disorder. Refinement with anisotropic displacement parameters in SHELXL resolved this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
